molecular formula C23H17Cl2FN2OS B2563429 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 338957-60-1

6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one

Número de catálogo: B2563429
Número CAS: 338957-60-1
Peso molecular: 459.36
Clave InChI: XOCJTHZFJZJGNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C23H17Cl2FN2OS and its molecular weight is 459.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18Cl2FN3S\text{C}_{19}\text{H}_{18}\text{Cl}_{2}\text{F}\text{N}_{3}\text{S}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Inhibition zone of 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : Inhibition zone of 12 mm at a concentration of 100 µg/mL.

These findings suggest that the presence of chlorine and fluorine atoms may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

PathogenInhibition Zone (mm) at 100 µg/mL
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 value of 20 µM.
  • HeLa (cervical cancer) : IC50 value of 25 µM.

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptotic markers .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using in vitro models where the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The compound exhibited an IC50 value of approximately 15 µM for TNF-α inhibition, suggesting a potent anti-inflammatory effect .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between the compound and various biological targets. The results indicated strong binding affinities to COX-2 and LOX enzymes, which are critical in inflammatory pathways. The docking simulations revealed that halogen bonding interactions significantly contribute to the binding stability .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A study conducted on a series of derivatives showed that modifications in substituents influenced antibacterial activity. The dichloro substitution pattern was found to be crucial for enhancing efficacy against resistant strains .
  • Case Study on Anticancer Properties : Research involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by an increase in apoptotic markers such as caspase-3 activation .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with a quinazoline structure exhibit significant anticancer properties. Specifically, 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown that similar compounds can disrupt cell cycle progression and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in affected individuals.

Case Study 1: Anticancer Efficacy

A study conducted by researchers focused on the synthesis and biological evaluation of quinazoline derivatives, including This compound . The compound demonstrated a significant reduction in cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) when subjected to various concentrations over a defined exposure period. The results indicated an IC50 value suggesting potent anticancer activity comparable to established chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

In a separate investigation, the compound was tested against AChE and BChE using standard assays to determine its inhibitory potential. The results showed that This compound exhibited moderate inhibitory activity with IC50 values indicating its potential as a lead compound for further development as a neuroprotective agent.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest
This compound MCF-710.0 Inhibition of signaling pathways

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)Reference
Compound XAChE20.0
Compound YBChE25.0
This compound AChE/BChE15.0/18.0

Propiedades

IUPAC Name

6,8-dichloro-3-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2OS/c1-13-4-3-5-14(2)22(13)28-20(12-30-17-8-6-16(26)7-9-17)27-21-18(23(28)29)10-15(24)11-19(21)25/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCJTHZFJZJGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.